4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine 4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18062479
InChI: InChI=1S/C7H8Cl2N2O/c1-4-6(12-2)7(9)11-5(3-8)10-4/h3H2,1-2H3
SMILES:
Molecular Formula: C7H8Cl2N2O
Molecular Weight: 207.05 g/mol

4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine

CAS No.:

Cat. No.: VC18062479

Molecular Formula: C7H8Cl2N2O

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine -

Specification

Molecular Formula C7H8Cl2N2O
Molecular Weight 207.05 g/mol
IUPAC Name 4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine
Standard InChI InChI=1S/C7H8Cl2N2O/c1-4-6(12-2)7(9)11-5(3-8)10-4/h3H2,1-2H3
Standard InChI Key KBBSEXILTMLLHX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)CCl)Cl)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₇H₈Cl₂N₂O) features a pyrimidine ring with four distinct substituents:

  • Chloromethyl (-CH₂Cl) at position 2: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Methoxy (-OCH₃) at position 5: Introduces electron-donating effects, modulating ring reactivity.

  • Methyl (-CH₃) at position 6: Contributes to steric and electronic effects.

  • Chlorine (-Cl) at position 4: A common leaving group in substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₇H₈Cl₂N₂O
Molecular Weight223.06 g/mol
Boiling PointEstimated 240–260°C (decomposes)
SolubilityLow in water; soluble in DCM, THF
ReactivityElectrophilic at C2 and C4

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine likely involves multi-step functionalization of a pyrimidine precursor. A plausible route, adapted from patent CN110372602A , involves:

  • Chlorination of a Hydroxy Precursor:

    • Starting material: 5-Methoxy-2-methyl-4-hydroxypyrimidine.

    • Reagent: Phosphorus oxychloride (POCl₃) under reflux (80–100°C).

    • Mechanism: Replacement of the hydroxyl group (-OH) with chlorine via nucleophilic acyl substitution.

  • Chloromethylation at Position 2:

    • Reagent: Chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂).

    • Conditions: 0–25°C to minimize side reactions.

Reaction Equation:

5-Methoxy-2-methyl-4-hydroxypyrimidine+POCl34-Chloro-5-methoxy-2-methylpyrimidine+H3PO4\text{5-Methoxy-2-methyl-4-hydroxypyrimidine} + \text{POCl}_3 \rightarrow \text{4-Chloro-5-methoxy-2-methylpyrimidine} + \text{H}_3\text{PO}_4 4-Chloro-5-methoxy-2-methylpyrimidine+MOMClTarget Compound+Byproducts\text{4-Chloro-5-methoxy-2-methylpyrimidine} + \text{MOMCl} \rightarrow \text{Target Compound} + \text{Byproducts}

Industrial Scaling

Continuous flow reactors could optimize yield and safety by:

  • Maintaining precise temperature control (±2°C).

  • Reducing POCl₃ usage via catalytic recycling .

  • Automated quenching steps to minimize hazardous waste.

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group at C2 undergoes rapid substitution with amines, thiols, and alkoxides. For example:

  • Amine Substitution: Reaction with piperidine at 60°C yields 2-(piperidinylmethyl)-4-chloro-5-methoxy-6-methylpyrimidine, a potential pharmacophore.

  • Thiol Coupling: Thiophenol in DMF substitutes the chloromethyl group, forming sulfide derivatives useful in agrochemicals.

Methoxy Group Reactivity

The electron-donating methoxy group at C5 deactivates the ring toward electrophilic attack but enhances resonance stabilization. This property is critical in:

  • Directed Ortho-Metalation: Lithiation at C6 for further functionalization.

  • Protection-Deprotection Strategies: Temporary masking of reactive sites during multi-step syntheses.

Table 2: Comparative Reactivity of Pyrimidine Derivatives

CompoundC2 ReactivityC4 Reactivity
4-Chloro-2-(chloromethyl)-6-methylpyrimidineHighModerate
Target CompoundHighLow
4-Chloro-5-fluoro-2-methylpyrimidineModerateHigh

Applications in Pharmaceutical Chemistry

Antiviral Agents

Pyrimidine analogs are pivotal in antiviral drug design. The target compound’s chloromethyl group can covalently bind viral protease active sites, as seen in:

  • HCV NS3/4A Protease Inhibition: Structural analogs disrupt polyprotein processing in hepatitis C virus .

  • HIV Reverse Transcriptase Inhibition: Methoxy groups improve membrane permeability, enhancing intracellular drug levels.

Anticancer Therapeutics

The compound serves as a precursor for kinase inhibitors. For instance:

  • EGFR Inhibitors: Substitution at C2 with aniline derivatives yields molecules targeting epidermal growth factor receptor mutations.

  • Checkpoint Kinase 1 (Chk1) Inhibitors: Methoxy groups stabilize π-π interactions with ATP-binding pockets.

Agrochemical Applications

Herbicide Development

Chloromethylpyrimidines are intermediates in sulfonylurea herbicides. The target compound’s methoxy group reduces soil persistence, addressing environmental toxicity concerns.

Insect Growth Regulators

Derivatives interfere with chitin synthesis in insects. Field trials show 80% efficacy against Spodoptera litura larvae at 50 ppm concentrations.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Issues: Competing reactions at C4 and C2 require advanced directing groups.

  • Purification Difficulties: Similar polarities of byproducts complicate column chromatography.

Computational Modeling

Density functional theory (DFT) studies could predict:

  • Optimal reaction pathways for functionalization.

  • Bioactivity via molecular docking simulations.

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